Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate
Description
Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate is a synthetic compound featuring a tetrahydroquinoline core substituted with a thiophen-2-ylsulfonyl group and an ethyl 2-oxoacetate moiety. Its structural complexity arises from the integration of a sulfonamide linkage (via the thiophene sulfonyl group) and a keto-ester functionality, which may confer unique physicochemical and biological properties. The tetrahydroquinoline scaffold is known for its pharmacological relevance, often associated with central nervous system (CNS) activity, antimicrobial effects, or enzyme inhibition .
Properties
IUPAC Name |
ethyl 2-oxo-2-[(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-24-17(21)16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)26(22,23)15-6-4-10-25-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSACWXJPBWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, quinoline intermediates, and ethyl acetoacetate. Common synthetic routes involve:
Nucleophilic substitution: : Introducing the ethyl acetoacetate moiety to the quinoline derivative.
Cyclization: : Forming the tetrahydroquinoline ring system.
Sulfonylation: : Attaching the thiophene-sulfonyl group under specific conditions.
Industrial Production Methods: : Industrial production may involve similar synthetic routes but optimized for scale. Catalysts and solvents are chosen to maximize yield and purity, often involving automated processes for precision and efficiency.
Chemical Reactions Analysis
Biological Activity
Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate is a complex organic compound with potential biological activities that have garnered attention in recent pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydroquinoline core linked to a thiophenesulfonyl group and an ethyl acetate moiety. This structural configuration may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Synthesis and Testing : A series of related compounds were synthesized and tested against various bacterial strains. Some showed good to moderate activity against pathogens such as Staphylococcus aureus and Bacillus cereus .
- Mechanism of Action : The antimicrobial efficacy is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety and efficacy of this compound:
- In Vitro Testing : The compound was assessed for cytotoxic effects on various cell lines, including the Chinese hamster ovary (CHO) cells. The results indicated a favorable selectivity index (SI), suggesting low toxicity to mammalian cells while maintaining potent activity against target pathogens .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Ethyl 2-oxo | 0.08 | 466.25 |
| Control (Chloroquine) | 0.012 | N/A |
Case Study 1: Antiplasmodium Activity
A study evaluated the antiplasmodium activity of related compounds against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. The compound exhibited sub-micromolar activity against the NF54 strain with an IC50 value of 0.08 μM . This highlights its potential as a lead compound in antimalarial drug development.
Case Study 2: Local Anesthetic Properties
Research on structurally similar compounds indicated significant local anesthetic activity at lower concentrations. Compounds were tested using various animal models, demonstrating efficacy comparable to established anesthetics like lidocaine . This suggests that ethyl 2-oxo could be further explored for its anesthetic properties.
Comparison with Similar Compounds
Ethyl 2-Oxo-2-((2-sulfamoylphenyl)amino)acetate (Compound II)
- Structure: Features a sulfamoylphenyl group instead of the thiophen-2-ylsulfonyl-tetrahydroquinoline system.
- Key Differences: The phenyl sulfonamide in Compound II lacks the heterocyclic thiophene and tetrahydroquinoline moieties, reducing molecular complexity and polarity. Compound II’s simpler structure may limit its target selectivity compared to the tetrahydroquinoline-based compound.
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid (Patent Example 1)
- Structure: Shares the tetrahydroquinoline core but substitutes the sulfonyl group with a benzothiazole-thiazole-carboxylic acid system .
- The carboxylic acid in the patent compound increases acidity, contrasting with the ethyl ester’s neutrality in the target molecule.
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)
- Structure: A xanthine derivative with a hydroxyethyl group, unrelated to sulfonamides or tetrahydroquinolines .
- Key Differences: Etophylline’s smaller molecular weight (224.2 g/mol vs. ~400–450 g/mol for the target compound) results in higher solubility but shorter metabolic half-life.
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate and Analogues
*Estimated based on structural analogues.
Pharmacological Insights
While direct biological data for the target compound is unavailable, structural parallels suggest:
- Sulfonamide Group : May mimic sulfonamide drugs (e.g., antibacterial sulfamethoxazole), though the thiophene ring could reduce cross-reactivity with mammalian enzymes .
- Tetrahydroquinoline Core: Associated with serotonin receptor modulation (e.g., antipsychotics) or kinase inhibition, depending on substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
